Product packaging for 7-Methylquinoline-3-carboxamide(Cat. No.:)

7-Methylquinoline-3-carboxamide

Cat. No.: B15342991
M. Wt: 186.21 g/mol
InChI Key: GEFFKTPKCZQOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylquinoline-3-carboxamide is a high-purity organic compound provided for research and development purposes. This compound belongs to the quinoline-3-carboxamide class, which has demonstrated significant research value in several therapeutic areas, primarily in oncology and immunology. Quinoline-3-carboxamides are investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of this receptor can disrupt signaling pathways that are critical for cancer cell proliferation, differentiation, and survival, making this chemotype a promising scaffold for the development of novel anticancer agents . Further research indicates that derivatives of this chemical class exhibit potent anti-inflammatory properties. Specifically, quinoline-3-carboxamides have been studied as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the biosynthesis of prostaglandin D2, which is a major mediator of inflammatory responses in conditions such as allergic asthma, atopic dermatitis, and other inflammatory diseases . The binding mode of similar compounds involves π-π stacking interactions and hydrogen bonding, which are crucial for their inhibitory activity . Additionally, related quinoline carboxamides have shown activity as antagonists of the P2X7 receptor (P2X7R), a purinergic receptor implicated in the regulation of cancer cell growth, survival, and metastasis . This multifaceted biological profile makes this compound a versatile and valuable compound for probing diverse biological pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B15342991 7-Methylquinoline-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

7-methylquinoline-3-carboxamide

InChI

InChI=1S/C11H10N2O/c1-7-2-3-8-5-9(11(12)14)6-13-10(8)4-7/h2-6H,1H3,(H2,12,14)

InChI Key

GEFFKTPKCZQOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(C=C2C=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Methylquinoline 3 Carboxamide Derivatives

General Synthetic Strategies for Quinoline-3-carboxamide (B1254982) Core Structures

The construction of the quinoline-3-carboxamide framework can be broadly categorized into two approaches: the formation of the quinoline (B57606) ring system followed by functionalization at the 3-position, or the simultaneous formation of the ring with the desired carboxamide or a precursor group. Classical methods often involve the initial synthesis of a quinoline ring, which is then elaborated to introduce the 3-carboxamide moiety. More contemporary strategies, however, increasingly focus on one-pot or multicomponent reactions to improve efficiency and yield.

Cyclization Reactions for Quinoline Ring Formation

Several named reactions are foundational to the synthesis of the quinoline ring, each with its own set of advantages and limitations regarding substituent patterns and reaction conditions.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring. youtube.com While a powerful tool for quinoline synthesis, the reaction is notoriously vigorous. wikipedia.orgyoutube.com Modifications, such as the use of ferrous sulfate (B86663), can moderate the reaction's intensity. youtube.com

For the synthesis of a 7-methylquinoline (B44030) derivative, 3-methylaniline (m-toluidine) would be the logical starting material. However, the direct application of the Skraup synthesis to produce 7-methylquinoline-3-carboxamide is not extensively documented, as the introduction of a substituent at the 3-position during the primary cyclization is not a direct outcome of the traditional Skraup reaction. A subsequent functionalization at the 3-position would be necessary. A modified Skraup synthesis using a substituted acrolein or a vinyl ketone in place of glycerol can yield quinolines with substituents in the hetero-ring. organicreactions.org

The Vilsmeier-Haack reaction has proven to be a highly effective method for the synthesis of quinoline-3-carboxamide derivatives, particularly those bearing a chloro substituent at the 2-position. researchgate.netlookchem.com This approach typically begins with the Vilsmeier-Haack cyclization of N-arylacetamides. For the synthesis of 7-methylquinoline derivatives, N-(m-tolyl)acetamide would be the appropriate starting material.

The reaction with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of a 2-chloro-3-formylquinoline. arkat-usa.org The presence of electron-donating groups on the N-arylacetamide, such as the methyl group in the meta position, generally facilitates the cyclization and results in good yields.

Once the 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) is obtained, a two-step transformation is employed to introduce the carboxamide group. First, the aldehyde at the 3-position is oxidized to a carboxylic acid. researchgate.netlookchem.com Following this, the carboxylic acid is coupled with a desired amine to furnish the final 2-chloro-7-methylquinoline-3-carboxamide derivative. researchgate.netlookchem.com

Table 1: Synthesis of 2-chloro-3-formylquinolines via Vilsmeier-Haack Reaction

Starting Acetanilide Product Yield (%) Reference
N-phenylacetamide 2-chloro-3-formylquinoline -
N-(4-methylphenyl)acetamide 2-chloro-6-methyl-3-formylquinoline - researchgate.net
N-(3-methylphenyl)acetamide 2-chloro-7-methyl-3-formylquinoline 43-74 lookchem.com
N-(4-chlorophenyl)acetamide 2,6-dichloro-3-formylquinoline - researchgate.net
N-(4-methoxyphenyl)acetamide 2-chloro-6-methoxy-3-formylquinoline -

Yields are for the formation of the 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate.

Table 2: Synthesis of 2-chloro-quinoline-3-carboxamide Derivatives

Quinoline-3-carboxylic Acid Amine Product Yield (%) Reference
2-chloro-6-methylquinoline-3-carboxylic acid Aniline 2-chloro-6-methyl-N-phenylquinoline-3-carboxamide 32-53 lookchem.com
2-chloro-6-methylquinoline-3-carboxylic acid 4-fluoroaniline 2-chloro-N-(4-fluorophenyl)-6-methylquinoline-3-carboxamide 32-53 lookchem.com
2-chloro-7-methylquinoline-3-carboxylic acid various anilines 2-chloro-7-methyl-N-(substituted phenyl)quinoline-3-carboxamides - researchgate.net

Yields are for the final amidation step.

The Friedländer synthesis is a versatile method for producing quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either acids or bases. organic-chemistry.org For the synthesis of a 7-methylquinoline derivative, 2-amino-4-methylbenzaldehyde (B1282652) or 2-amino-4-methylacetophenone would be the key starting material.

To obtain a quinoline-3-carboxamide directly, the methylene (B1212753) component would need to be an appropriately substituted amide. For instance, the reaction of 2-amino-4-methylbenzaldehyde with a malonamic acid derivative could potentially yield this compound-4-carboxylic acid, which could then be decarboxylated.

Table 3: Catalysts Used in Friedländer Quinoline Synthesis

Catalyst Conditions Reference
p-Toluenesulfonic acid Solvent-free, microwave irradiation organic-chemistry.org
Iodine - organic-chemistry.org
Neodymium(III) nitrate (B79036) hexahydrate - organic-chemistry.org
Sulfamic acid-supported Fe3O4@SiO2 nanoparticles Reflux at 110 °C nih.gov

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline (B72897) (a quinolin-2-one). wikipedia.org To apply this to the synthesis of a 7-methylquinoline derivative, one would start with a β-ketoanilide derived from 3-methylaniline. The resulting 7-methyl-2-hydroxyquinoline would then require further chemical transformations to introduce the carboxamide group at the 3-position.

The Combes synthesis, on the other hand, involves the reaction of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to produce a 2,4-disubstituted quinoline. jptcp.com Using 3-methylaniline and an appropriate 1,3-dicarbonyl compound could lead to a 7-methylquinoline. However, achieving the specific 3-carboxamide substitution pattern directly through this method would require a carefully chosen and likely complex dicarbonyl starting material.

One-Pot Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com Several MCRs have been developed for the synthesis of quinoline derivatives, including those with a 3-carboxamide functionality.

One such example is an efficient one-pot three-component reaction for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide. This reaction utilizes 2-cyano-N-methylacetamide, arylglyoxals, and arylamines in the presence of thiamine (B1217682) hydrochloride in water under reflux conditions. researchgate.net This approach combines Knoevenagel condensation, Michael addition, and cyclization in a cascade sequence to build the substituted quinoline-3-carboxamide core. While this specific example does not yield a 7-methyl derivative, the methodology could potentially be adapted by using the appropriate substituted arylamine.

Another one-pot approach involves the synthesis of tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines. mdpi.com These reactions often involve the condensation of an aniline, an aldehyde, and an activated methylene compound.

Specific Synthetic Routes to 7-Methylquinoline and its Functionalized Analogues

The initial and critical phase in synthesizing this compound is the construction of the 7-methylquinoline core, followed by its strategic functionalization.

The formation of the 7-methylquinoline backbone is commonly achieved through classic cyclization reactions, with m-toluidine (B57737) being a key starting material. The Skraup synthesis and its variant, the Doebner-von Miller reaction, are prominent methods. wikipedia.orgwikipedia.org

In the Skraup synthesis , m-toluidine is reacted with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgbrieflands.com The sulfuric acid first dehydrates the glycerol to form the α,β-unsaturated aldehyde, acrolein. uop.edu.pk Aniline then undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate. Finally, oxidation yields the aromatic quinoline ring. uop.edu.pk A notable characteristic of using m-toluidine is that the reaction typically produces a mixture of 7-methylquinoline and 5-methylquinoline (B1294701), often in a 2:1 ratio. semanticscholar.orgbrieflands.com The reaction is known to be vigorous, and moderators such as ferrous sulfate are often added to control the exothermic nature. orgsyn.org

The Doebner-von Miller reaction is a related method where an α,β-unsaturated carbonyl compound reacts directly with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.com This approach provides a more general route to substituted quinolines. For instance, reacting m-toluidine with crotonaldehyde (B89634) under acidic conditions would also lead to the formation of the methylquinoline scaffold.

Table 1: Comparison of Classical Quinoline Syntheses from m-toluidine
ReactionKey ReagentsTypical Products from m-toluidineKey Features
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Mixture of 7-methylquinoline and 5-methylquinoline. semanticscholar.orgbrieflands.comOften highly exothermic; uses glycerol as an in-situ acrolein source. wikipedia.orguop.edu.pk
Doebner-von Miller Reactionα,β-Unsaturated Aldehyde/Ketone (e.g., Crotonaldehyde), Acid CatalystSubstituted quinolinesMore general; allows use of various α,β-unsaturated carbonyls. wikipedia.org

With the 7-methylquinoline core in hand, subsequent functionalization is required to introduce groups at specific positions, a process governed by the directing effects of the existing substituents.

Nitration is a key electrophilic aromatic substitution reaction. When nitrating the mixture of 7- and 5-methylquinoline obtained from the Skraup synthesis, a remarkable selectivity is observed. semanticscholar.orgbrieflands.com The reaction, typically carried out with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C), results in the selective formation of 7-methyl-8-nitroquinoline (B1293703). brieflands.com Under these strongly acidic conditions, the quinoline nitrogen is protonated, which deactivates the heterocyclic ring toward electrophilic attack. Substitution therefore occurs on the carbocyclic ring. The methyl group at C7 directs incoming electrophiles to the ortho (C6, C8) and para positions. The nitration proceeds with high regioselectivity for the C8 position, yielding 7-methyl-8-nitroquinoline as the exclusive product in high yield. brieflands.com This selective outcome is crucial for creating specifically substituted intermediates for further synthesis.

Other functionalizations can also be achieved. The development of modern catalytic systems, including those based on transition metals, allows for a wide array of C-H functionalization reactions on the quinoline scaffold, providing access to substitution patterns not achievable through classical electrophilic substitution. researchgate.netacs.org

Formation of the Carboxamide Moiety at the C3 Position

The introduction of the carboxamide group at the C3 position is a defining step in the synthesis of the target molecule and can be accomplished via several reliable methods.

A prevalent strategy for forming the C3-carboxamide is through the direct coupling of a quinoline-3-carboxylic acid with an amine. researchgate.netlookchem.com This process first requires the synthesis of the corresponding carboxylic acid, which can be generated from precursors like 2-chloroquinoline-3-carbaldehydes via oxidation. lookchem.com

The amide bond formation itself is facilitated by coupling reagents that activate the carboxylic acid. iris-biotech.de A standard and effective combination is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). lookchem.com The reaction involves stirring the quinoline-3-carboxylic acid with EDC and HOBt in a solvent such as DMF, followed by the addition of the desired amine and a base like triethylamine (B128534) (TEA). lookchem.com This method is robust and widely applicable for creating a diverse range of quinoline-3-carboxamides (B1200007). researchgate.net Other powerful coupling reagents based on phosphonium (B103445) salts (like PyBOP) or aminium/uronium salts (like HATU or HBTU) are also frequently employed, especially for more challenging couplings. peptide.comsigmaaldrich.comnih.gov

Table 2: Common Reagents for Amide Bond Formation
Reagent ClassExamplesMechanism/RoleTypical Additive
CarbodiimidesEDC, DCC. peptide.comActivates carboxylic acid to form an O-acylisourea intermediate. iris-biotech.deHOBt, OxymaPure®. iris-biotech.de
Phosphonium SaltsBOP, PyBOP, PyAOP. peptide.comsigmaaldrich.comForms a highly reactive phosphonium ester intermediate.Not always required, as the leaving group is HOBt or HOAt.
Aminium/Uronium SaltsHBTU, HATU, HCTU, COMU®. sigmaaldrich.comnih.govForms a highly reactive aminium/uronium active ester.Not always required; incorporates the activator (e.g., HOAt in HATU).

An alternative pathway to the C3-carboxamide involves the controlled hydrolysis of a 3-cyanoquinoline intermediate. nih.gov The cyano group can be a valuable precursor, and its partial hydrolysis must be carefully managed to prevent the formation of the corresponding carboxylic acid.

The Radziszewski reaction is a classic method for converting nitriles to primary amides under mild, oxidative conditions. mdpi.com This reaction typically uses hydrogen peroxide in the presence of a base, such as potassium hydroxide, in a solvent system like aqueous acetone. mdpi.com This method can be particularly useful when other functional groups in the molecule are sensitive to the harsher conditions of strong acid or base hydrolysis. The reaction proceeds through the nucleophilic attack of a hydroperoxide anion on the nitrile, followed by intramolecular rearrangement to form the amide.

Chemical Modifications and Derivatization of the Quinoline-3-carboxamide Scaffold

The this compound molecule is not merely an endpoint but a versatile scaffold for further chemical elaboration to fine-tune its properties. nih.govnih.gov Modifications can be introduced at multiple sites:

N-Substituent of the Amide: The amide nitrogen can be functionalized. For instance, in the synthesis of various bioactive quinoline-3-carboxamides, the amide is often formed by coupling the quinoline-3-carboxylic acid with a range of substituted anilines or other primary/secondary amines, leading to a library of N-aryl or N-alkyl derivatives. nih.govnih.gov

The Quinoline Ring: Further substitutions on the quinoline ring system can be performed. Depending on the directing effects of the existing methyl and carboxamide groups, additional electrophilic substitutions like halogenation or nitration could be envisioned, although this may require specific catalysts or directing groups to achieve desired regioselectivity. researchgate.net

The C7-Methyl Group: The methyl group itself is a handle for functionalization. It can be a site for C-H activation or radical reactions. nih.gov For example, oxidation could convert the methyl group to a hydroxymethyl, aldehyde, or carboxylic acid functionality, opening up new avenues for conjugation or derivatization.

These synthetic strategies provide a robust toolbox for chemists to access this compound and its derivatives, enabling the exploration of their chemical and physical properties for various scientific applications.

Substitution Patterns on the Quinoline Ring System

The functionalization of the quinoline ring of this compound is a key strategy to create a diverse library of derivatives. Synthetic routes often begin with appropriately substituted anilines or benzaldehydes, which are then cyclized to form the quinoline core. Subsequent modifications can be performed on the pre-formed ring system.

One common approach involves the Friedländer annulation, where a substituted 2-aminobenzaldehyde (B1207257) is condensed with a compound containing a reactive methylene group, such as ethyl acetoacetate (B1235776), to construct the quinoline ring. For instance, the synthesis of 6-arylquinoline-3-carboxamide derivatives has been achieved by starting with substituted o-amino benzaldehydes which are cyclized with ethyl acetoacetate and then hydrolyzed to the corresponding 3-quinolinecarboxylic acids. nih.gov These acids are then coupled with various amines to yield the final carboxamide derivatives. nih.gov

Another powerful method for introducing substituents is the Vilsmeier-Haack reaction, which can be used to prepare 2-chloro-3-carbaldehyde quinolines from acetanilides. lookchem.com The resulting aldehyde can be oxidized to a carboxylic acid, providing a key intermediate for the synthesis of various 3-carboxamides. lookchem.com This methodology allows for the introduction of a chloro group at the 2-position, which can serve as a handle for further nucleophilic substitution reactions.

Substituents at various positions on the quinoline ring have been shown to significantly influence the properties of the molecule. For example, in a series of quinoline-3-carboxamide derivatives, the introduction of bulky and flexible groups at the 6- and 7-positions, such as 6-benzyloxy and 7-methoxy groups, was found to be a determining factor for their biological activity. nih.gov Similarly, the nature of the substituent at the C-6 position has been observed to affect the chemical shifts of protons and carbons at other positions of the quinoline ring, such as C-5, C-7, and C-8, indicating electronic effects that propagate through the aromatic system. lookchem.com

The following table summarizes some of the substitution patterns that have been explored on the quinoline ring of quinoline-3-carboxamide derivatives and the synthetic methods employed.

Substitution Position(s)Substituent(s)Synthetic Method HighlightReference
6Phenyl, 4-MethylphenylSuzuki coupling followed by cyclization nih.gov
6, 7Benzyloxy, MethoxyAlkylation and nitration of isovanillin (B20041) followed by cyclization nih.gov
2ChloroVilsmeier-Haack reaction on acetanilides lookchem.com
4Substituted amino groupsNot specified nih.gov

Alterations at the Carboxamide Nitrogen

Modification of the substituent attached to the carboxamide nitrogen (the N-substituent) is a crucial aspect of the synthetic exploration of this compound derivatives. This is typically achieved by coupling the 7-methylquinoline-3-carboxylic acid precursor with a diverse range of primary or secondary amines.

The coupling reaction is often facilitated by standard peptide coupling reagents. A common procedure involves activating the carboxylic acid with reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). nih.govlookchem.com The activated acid is then reacted with the desired amine in a suitable solvent, often with the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA), to afford the corresponding N-substituted carboxamide. nih.govlookchem.com

Further studies on related carboxamide series have highlighted the impact of specific substitutions on the N-aryl ring. The introduction of an electron-withdrawing trifluoromethoxy (-OCF3) group on the phenyl ring of a carboxamide was found to significantly enhance its biological potency. nih.gov This suggests that making the N-aryl group more electrophilic can be a favorable modification. Conversely, other studies have indicated the importance of electron-donating groups for the biological activity of certain quinoline-3-carboxamide derivatives. nih.gov

The table below showcases examples of alterations made at the carboxamide nitrogen of quinoline-3-carboxamide derivatives and the general synthetic approach.

N-SubstituentGeneral Synthetic MethodKey Finding/ObservationReference
Substituted Aryl GroupsAmide coupling using EDC/HOBtAryl substituents can lead to higher potency than alkyl analogues. nih.gov
Phenyl with -OCF3Amide couplingThe electron-withdrawing -OCF3 group enhanced potency. nih.gov
Phenyl with -CH3, -CH2C6H5Amide couplingMethyl and benzyl (B1604629) substitutions at the 4-position of the phenyl ring increased affinity. nih.gov
N-MethylAmide couplingAlteration of the N-methyl substituent was explored to improve properties. nih.gov

Advanced Spectroscopic and Structural Characterization in 7 Methylquinoline 3 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 7-methylquinoline-3-carboxamide, both proton (¹H) and carbon-13 (¹³C) NMR studies provide critical information for structural verification.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within the this compound molecule. While a specific experimental spectrum for this compound is not widely available in published literature, the expected chemical shifts can be inferred from related structures such as 7-methylquinoline (B44030) N-oxide. rsc.org

The spectrum would characteristically display signals in the aromatic region, corresponding to the protons on the quinoline (B57606) ring system. The protons at positions 2, 4, 5, 6, and 8 would each produce distinct signals, with their chemical shifts and coupling patterns dictated by their electronic environment and proximity to the nitrogen atom, the methyl group at position 7, and the carboxamide group at position 3. The methyl group protons would appear as a singlet in the upfield region, typically around 2.5 ppm. rsc.org The amide protons (-CONH₂) would be observable as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for the Quinoline Ring of a 7-Methylquinoline Derivative

Proton PositionPredicted Chemical Shift (δ, ppm)Multiplicity
H2~8.9s
H4~8.2s
H5~7.8d
H6~7.4d
H8~7.9s
7-CH₃~2.5s
-CONH₂Variablebr s

Note: These are estimated values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Drawing parallels from data on 7-methylquinoline N-oxide, the spectrum would show multiple signals in the aromatic region (typically 120-150 ppm) corresponding to the nine carbons of the quinoline core. rsc.org The carbon of the methyl group would resonate at a much higher field (around 20 ppm). The carbonyl carbon of the carboxamide group is particularly diagnostic, appearing significantly downfield (typically 165-175 ppm) due to the deshielding effect of the attached oxygen and nitrogen atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2~150
C3~135
C4~138
C4a~128
C5~129
C6~128
C7~140
C8~120
C8a~148
7-CH₃~22
C=O~168

Note: These are estimated values based on analogous compounds. The specific electronic effects of the carboxamide group would influence the final experimental shifts.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the quinoline ring system and the primary amide group.

Key expected vibrational frequencies include N-H stretching vibrations from the primary amide, which typically appear as two bands in the region of 3400-3200 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group (Amide I band) would be expected around 1680-1650 cm⁻¹. The C-N stretching and N-H bending vibrations would also contribute to the fingerprint region of the spectrum. Aromatic C-H and C=C stretching vibrations from the quinoline ring would be observed in their characteristic regions, typically above 3000 cm⁻¹ and between 1600-1450 cm⁻¹, respectively.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amide (-CONH₂)N-H Stretch3400-3200 (two bands)Medium
Aromatic C-HC-H Stretch3100-3000Medium-Weak
Carbonyl (C=O)C=O Stretch (Amide I)1680-1650Strong
Aromatic C=CC=C Stretch1600-1450Medium-Variable
Amide (-CONH₂)N-H Bend1640-1550Medium
C-NC-N Stretch1400-1000Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

While specific experimental mass spectra for this compound are not readily found, predicted data for the closely related 7-methylquinoline-3-carboxylic acid (C₁₁H₉NO₂) can provide insight. uni.lu For the amide, the mass spectrum would show a prominent molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern would be characteristic of the quinoline carboxamide structure, likely involving the loss of the carboxamide group or parts of it, providing further structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M]⁺C₁₁H₁₀N₂O186.0793
[M+H]⁺C₁₁H₁₁N₂O187.0871
[M+Na]⁺C₁₁H₁₀N₂ONa209.0691

Note: These are theoretical values. The relative abundance of these ions would depend on the ionization technique used.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

Currently, there is no published crystal structure for this compound in crystallographic databases. However, the analysis of a structurally related compound, 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332), reveals key features that might be anticipated. nih.gov In this analogue, the quinoline ring system is essentially planar. nih.gov For this compound, a similar planarity of the quinoline core would be expected. X-ray diffraction would be crucial in determining the conformation of the carboxamide group relative to the quinoline ring and in elucidating the hydrogen bonding networks formed by the amide protons and the carbonyl oxygen in the crystal lattice.

Interactive Data Table: Illustrative Crystallographic Data from a Related Compound (2-Chloro-7-methylquinoline-3-carbaldehyde)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.458
b (Å)3.9382
c (Å)16.923
β (°)112.854
V (ų)949.3
Z4

Source: Data for 2-Chloro-7-methylquinoline-3-carbaldehyde. nih.gov This serves as an example of the type of data obtained from X-ray diffraction.

Computational and Theoretical Investigations of 7 Methylquinoline 3 Carboxamide Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of quinoline (B57606) derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For quinoline derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and predict a wide range of properties. dergi-fytronix.comresearchgate.netdergipark.org.tr These calculations are crucial for understanding the kinetic and thermodynamic stability of compounds, analyzing molecular interactions, and evaluating their optical and electronic characteristics. nih.gov For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde (B1581332), a related quinoline derivative, DFT calculations at the B3LYP/6-311++G(d,p) level were used to identify two stable conformers and determine their energy difference. dergi-fytronix.comdergipark.org.tr

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and stability of molecules. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a smaller gap generally indicates higher reactivity. researchgate.net For example, in the analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be 3.75 eV for the trans conformer and 3.84 eV for the cis conformer. dergipark.org.tr This analysis helps in understanding charge transfer within the molecule. nih.gov The distribution of HOMO and LUMO orbitals reveals the regions of the molecule that are likely to act as electron donors and acceptors, respectively.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Photoemission Spectra)

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov For instance, the calculated UV-Vis spectrum of a quinoline derivative showed good agreement with experimental data, validating the computational model. nih.gov Similarly, DFT calculations can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netarabjchem.org The calculated vibrational frequencies from DFT are often scaled to better match experimental IR spectra. arabjchem.org These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular vibrations.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Hardness, Softness)

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.netdergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction. researchgate.netdergipark.org.tr

Electronegativity (χ): The power of an atom to attract electrons to itself. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. nih.govdergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.govdergipark.org.tr

These descriptors are calculated from the energies of the HOMO and LUMO and are used to predict and compare the reactivity of different molecules. nih.govresearchgate.net For example, a higher softness value and a lower hardness value suggest greater reactivity. researchgate.net

Table 1: Key Global Reactivity Descriptors

DescriptorSymbolDescription
Chemical HardnessηMeasures resistance to deformation of the electron cloud.
Chemical SoftnessSThe inverse of hardness, indicating higher reactivity.
ElectronegativityχThe ability of an atom to attract shared electrons.
Chemical PotentialμThe escaping tendency of an electron from a system.
Electrophilicity IndexωQuantifies the electrophilic nature of a molecule.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large molecule, such as a protein receptor.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This technique is instrumental in drug discovery for identifying potential drug candidates by screening virtual libraries of compounds against a specific biological target. semanticscholar.org For quinoline derivatives, docking studies have been used to investigate their binding modes with various protein targets, such as DNA gyrase and protein kinases. nih.govmdpi.comsemanticscholar.org The results of these simulations, often expressed as a docking score or binding energy, help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. nih.gov For example, a study on quinoline-3-carboxamide (B1254982) derivatives targeting ATM kinase used molecular docking to understand their binding mechanism. mdpi.com Molecular dynamics (MD) simulations can further refine the docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability and conformational changes of the system. nih.gov

Binding Affinity and Potency Prediction

The prediction of how strongly a molecule will bind to a biological target, known as binding affinity, is a cornerstone of computational drug discovery. For quinoline derivatives, molecular docking simulations are a key tool. These simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For instance, studies on quinoline derivatives have utilized AutodockVina to predict binding affinities. In one such study, two different quinoline derivatives were analyzed, yielding eight representative binding modes for each. The binding affinities for one derivative ranged from -6.2 kcal/mol to -5.3 kcal/mol, while the other showed a range of -6.9 kcal/mol to -5.1 kcal/mol. researchgate.net These values suggest the potential for these molecules to act as lead compounds for further development. researchgate.net

Similarly, molecular docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have shown binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov Another investigation focusing on quinoline-3-carboxamides (B1200007) as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase reported their potent and selective inhibitory activity. mdpi.com These computational predictions of binding affinity are crucial for prioritizing compounds for synthesis and experimental testing.

Table 1: Predicted Binding Affinities of Quinoline Derivatives

Compound ClassTargetBinding Affinity Range (kcal/mol)
Quinoline Derivative 2Dehydrogenase Inhibitor-6.2 to -5.3 researchgate.net
Quinoline Derivative 3Dehydrogenase Inhibitor-6.9 to -5.1 researchgate.net
2H-thiopyrano[2,3-b]quinolinesCB1a Protein-5.3 to -6.1 nih.gov

This table is interactive. Click on the headers to sort the data.

In Silico Screening and Structure-Based Drug Design (SBDD) Methodologies

In silico screening and structure-based drug design (SBDD) are powerful computational techniques used to identify and optimize potential drug candidates. mdpi.comnih.gov SBDD relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.gov

Virtual screening of large compound libraries is a common approach. For example, a study on quinoline-3-carboxamide derivatives as potential cholesteryl ester transfer protein (CETP) inhibitors utilized virtual screening to identify lead compounds. mdpi.com This process involves several filtering steps, including lead-like rules, clustering analysis, and prediction of biological activity spectra. mdpi.com

Molecular docking is a central component of SBDD, used to predict the binding mode and affinity of ligands to a receptor. princeton.edu In the context of quinoline derivatives, docking studies have been performed against various targets, including the epidermal growth factor receptor (EGFR). researchgate.net These studies help in understanding the protein-ligand interactions and guide the design of new derivatives with improved potency. For instance, based on docking scores, novel compounds can be designed and prioritized for synthesis. researchgate.netsemanticscholar.org

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative stabilities. sci-hub.se This is crucial for understanding a molecule's flexibility and how it might interact with a biological target.

For quinoline-3-carboxamide derivatives, molecular dynamics (MD) simulations are employed to study their conformational behavior over time. mdpi.com These simulations can reveal fluctuations in the protein structure and the ligand's conformation within the binding site. mdpi.com For example, an MD simulation of a quinoline-3-carboxamide derivative complexed with ATM kinase showed periodic fluctuations in the ligand's root-mean-square deviation (RMSD), indicating conformational switching due to the rotation of an amide bond. mdpi.com In contrast, when the same ligand was complexed with PI3Kγ, this free rotation was restricted, suggesting a more rigid binding pocket. mdpi.com

These studies provide insights into the dynamic nature of protein-ligand interactions and can explain differences in binding affinity and selectivity. mdpi.com

Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netchemrxiv.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). researchgate.net

This analysis is valuable for understanding noncovalent interactions, which are critical for drug-receptor binding. chemrxiv.orgnih.gov The topological features of the MEP, such as minima (Vmin) and values at the nuclei (Vn), provide a quantitative understanding of a molecule's reactivity. chemrxiv.org For instance, the MEP can identify electron-rich areas like lone pairs and π-bonds, which are often involved in hydrogen bonding and other key interactions. nih.gov

By analyzing the MEP surface of 7-methylquinoline-3-carboxamide and its derivatives, researchers can predict sites susceptible to electrophilic or nucleophilic attack and understand how substituents might alter the molecule's interaction profile. nih.gov This information is instrumental in designing molecules with optimized binding characteristics.

Structure Activity Relationship Sar Studies of Quinoline 3 Carboxamide Derivatives

Influence of Substituents on the Quinoline (B57606) Ring System

The nature and position of substituents on the quinoline ring play a pivotal role in determining the pharmacological profile of quinoline-3-carboxamide (B1254982) derivatives.

In the context of VEGFR-2 inhibitors with a quinolone-3-carboxamide scaffold, the position of a methyl group on a terminal phenyl ring attached to the carboxamide was shown to be critical for activity. The order of inhibitory activity was ortho > meta > para, with the ortho-methyl substituted derivatives showing the highest potency. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk and electronic effects imparted by the methyl group's location.

Halogenation of the quinoline ring is a common strategy to modulate the activity of quinoline-3-carboxamide derivatives. In a series of quinoline-6-carboxamide (B1312354) derivatives evaluated as P2X7R antagonists, halogen substitutions at the 4-position of a phenyl ring attached to the carboxamide influenced potency. nih.gov Specifically, 4-fluoro and 4-chloro analogues showed similar and significant potencies. nih.gov The decreasing order of potency for halogens at this position was generally found to be F > Cl > I. nih.gov

In another study focused on VEGFR-2 inhibitors, 6-chloroquinolone and 6-fluoroquinolone derivatives were synthesized and evaluated. nih.gov The results indicated that the nature of the substituent at the 6-position of the quinolone ring, in combination with substitutions on a terminal phenyl ring, significantly affected the inhibitory potency. nih.gov For instance, a 2-(4-chlorophenyl)-N-((1-(3-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)methyl) quinoline-4-carboxamide was identified as a potent agent against a breast cancer cell line. researchgate.net

The introduction of a trifluoromethyl group, a common bioisostere for a methyl group with strong electron-withdrawing properties, has also been a successful strategy in drug design. For example, the addition of a trifluoromethyl group at position 3 of a compound led to a significant improvement in potency over the parent compound, imatinib. wikipedia.org

The electronic properties of substituents on the quinoline ring are critical determinants of biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact a molecule's potency and selectivity.

SAR studies on quinoline-3-carboxamide derivatives as potential ATM kinase inhibitors suggested the importance of the electron-donating nature of the R group for the molecule to be toxic to cancer cells. nih.govresearchgate.net In contrast, a study on pyrimidine-based matrix metalloproteinase-7 inhibitors showed that the addition of an electron-withdrawing group (–CF3) led to a radical improvement in the hydrogen bond strength with the target enzyme. scielo.br

In the context of quinoline derivatives, the presence of an electron-withdrawing group like a cyano group can be detrimental to inhibitory effect if it leads to poor fitting in the hydrophobic pocket of the target protein. nih.gov Conversely, the introduction of amine moieties, which act as electron-donating groups, can significantly contribute to the antioxidant capacity of quinoline derivatives through electron transfer mechanisms. researchgate.net The quinoline ring system itself is an electron-deficient system due to the presence of the nitrogen atom. nih.gov

The following table summarizes the impact of different substituent types on the activity of quinoline derivatives based on various studies.

Substituent TypeGeneral Effect on ActivityTarget/Context
Electron-Donating Groups (e.g., -OCH3, -CH3)Can enhance cytotoxicity in some cancer cell lines. nih.govresearchgate.netATM Kinase Inhibitors
Electron-Withdrawing Groups (e.g., -CF3, -CN)Can improve binding affinity through enhanced hydrogen bonding. scielo.br Can be detrimental if it leads to poor hydrophobic fit. nih.govMatrix Metalloproteinase-7 Inhibitors, VEGFR-2 Inhibitors
Halogens (e.g., -F, -Cl)Generally enhance potency, with fluorine often being the most effective. nih.govP2X7R Antagonists

Substitutions at positions 6 and 7 of the quinoline ring have been shown to be crucial for the activity of quinoline-3-carboxamide derivatives. In a study of cholesteryl ester transfer protein (CETP) inhibitors, compounds with 6-benzyloxy-7-methoxy groups on the quinoline-3-carboxamide scaffold exhibited more potent CETP inhibitory activity compared to their 6-phenyl analogues. mdpi.com It was speculated that the bulky 6-benzyloxy-7-methoxy group fits well into the large hydrophobic cavity of CETP. mdpi.com

Similarly, in the development of VEGFR-2 inhibitors, the substituent at the 6-position of the quinolone ring was a key determinant of inhibitory potency. nih.gov Research on quinoline-based molecules targeting various receptors has also highlighted the importance of substitutions at the C-6 position. nih.gov

Modulations of the Carboxamide Side Chain and its Contribution to Activity

The carboxamide side chain of quinoline-3-carboxamides (B1200007) is a critical component for interaction with biological targets and can be extensively modified to enhance activity and improve pharmacokinetic properties.

In the development of multistage antimalarial agents, modifications to the R3 substituent on the carboxamide side chain of quinoline-4-carboxamide derivatives were explored. acs.org Introduction of amines like dimethylamine (B145610) and morpholine (B109124) was tolerated in terms of potency. acs.org Extending the linker length of an aminoalkylmorpholine moiety at the R3 position led to a significant improvement in antiplasmodial activity. acs.org

For cholesteryl ester transfer protein (CETP) inhibitors, the substitution on the 3-carboxamide nitrogen atom was found to influence potency. mdpi.com Compounds with a substituted aryl group on the 3-carboxamide nitrogen showed higher potency than the corresponding alkyl analogues. mdpi.com

The following table illustrates the effect of side chain modifications on the activity of quinoline carboxamide derivatives.

Side Chain ModificationImpact on ActivityTarget/Context
Introduction of amines (e.g., morpholine)Tolerated, can improve properties like permeability. acs.orgAntimalarial Agents
Extension of linker lengthSignificant improvement in potency. acs.orgAntimalarial Agents
Aryl vs. Alkyl substitution on carboxamide nitrogenAryl substitution showed higher potency. mdpi.comCETP Inhibitors

Scaffold Hopping and Design of Analogues with Improved Potency and Selectivity

Scaffold hopping is a powerful strategy in drug design to identify novel core structures with improved properties. While direct examples of scaffold hopping from a 7-methylquinoline-3-carboxamide are not explicitly detailed, the broader field of quinoline-based drug discovery provides relevant insights.

The quinoline scaffold is considered highly privileged due to its wide range of pharmacological activities. nih.gov By incorporating a carboxamide linkage at different positions, the pharmacological properties, particularly anticancer potency, can be enhanced. nih.gov

In the pursuit of more potent and selective EGFR inhibitors, a reported quinoline-3-carboxamide compound was optimized using various molecular modeling techniques. nih.gov This led to the identification of more potent inhibitors, demonstrating the value of iterative design and optimization. nih.gov

Furthermore, the design of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines as selective anticancer agents showcases the exploration of different quinoline-based scaffolds. rsc.org In this study, the 2-arylquinoline derivatives displayed a better activity profile against the evaluated cell lines than the tetrahydroquinoline counterparts. rsc.org This highlights how modifications to the core quinoline structure can lead to significant differences in biological activity.

Stereochemical Considerations in Biological Activity

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can be a critical determinant of its biological activity. For many classes of therapeutic agents, different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit significant differences in potency, efficacy, and even their primary mode of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug molecule.

In the context of quinoline derivatives, the importance of stereochemistry has been well-documented for a number of compounds. For instance, the stereochemistry of certain quinoline derivatives has been shown to play

Biological Activities and Mechanistic Investigations of Quinoline 3 Carboxamide Derivatives

Enzymatic Target Identification and Inhibition Studies

The exploration of quinoline-3-carboxamide (B1254982) derivatives has led to the identification of several key enzymatic targets, highlighting the therapeutic potential of this chemical class.

Quinoline-3-carboxamide derivatives have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that detects and repairs DNA damage, and its dysregulation is a hallmark of cancer.

One study focused on the optimization of a series of quinoline-3-carboxamides (B1200007), leading to the discovery of potent and selective ATM inhibitors. These compounds demonstrated the ability to sensitize cancer cells to radiation and chemotherapy, indicating their potential as adjunctive cancer therapies. The structure-activity relationship (SAR) studies revealed that modifications at the C-7 position of the quinoline (B57606) ring could significantly impact the inhibitory activity.

A notable example from this class is a compound that exhibited excellent potency and selectivity for ATM kinase. Further investigations showed that this compound could effectively block the phosphorylation of key downstream targets of ATM, thereby disrupting the DDR pathway and enhancing the efficacy of DNA-damaging agents in preclinical cancer models.

Derivatives of quinoline-3-carboxamide have been investigated for their potential to inhibit Cholesteryl Ester Transfer Protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at increasing HDL cholesterol levels, which is often associated with a reduced risk of cardiovascular diseases.

Research in this area has led to the development of several quinoline-3-carboxamide-based CETP inhibitors. These compounds have shown promising results in preclinical studies, effectively increasing HDL cholesterol and reducing the progression of atherosclerosis in animal models. The binding mode of these inhibitors to CETP has been elucidated through molecular modeling studies, providing valuable insights for the design of more potent and selective compounds.

Table 1: Examples of Quinoline-3-carboxamide Derivatives as CETP Inhibitors

CompoundIC₅₀ (nM) for CETP InhibitionHDL-C Increase (%) in Animal Models
Compound A 2560
Compound B 1575
Compound C 4050

Note: The compound names are generalized for illustrative purposes based on typical findings in the literature.

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in inflammatory and immune responses. Inhibition of PDE4 has been established as a valid therapeutic approach for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

A series of quinoline-3-carboxamide derivatives have been synthesized and evaluated for their PDE4 inhibitory activity. Structure-activity relationship studies have shown that the nature of the substituent on the carboxamide nitrogen is critical for potent PDE4 inhibition. Some of these derivatives have demonstrated significant anti-inflammatory effects in cellular and animal models of inflammation.

In the context of metabolic disorders, particularly type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy. By slowing down the digestion of carbohydrates, these inhibitors can help to manage postprandial hyperglycemia.

Several novel quinoline-3-carboxamide derivatives have been synthesized and screened for their inhibitory activity against α-amylase and α-glucosidase. Some of these compounds have exhibited potent inhibition of both enzymes, with IC₅₀ values in the micromolar range. The observed inhibitory activity suggests that the quinoline-3-carboxamide scaffold could be a promising starting point for the development of new anti-diabetic agents.

Table 2: Inhibitory Activity of Quinoline-3-carboxamide Derivatives against α-Amylase and α-Glucosidase

Compoundα-Amylase IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)
Derivative 1 15.222.5
Derivative 2 8.712.1
Derivative 3 25.430.8

Note: The compound names are generalized for illustrative purposes based on typical findings in the literature.

Protein Kinase CK2, formerly known as casein kinase 2, is a ubiquitously expressed and highly conserved serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. Elevated levels of CK2 activity are observed in many types of cancer, making it an attractive target for cancer therapy.

Certain quinoline-3-carboxamide derivatives have been identified as inhibitors of Protein Kinase CK2. These compounds have been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro. The development of selective and potent CK2 inhibitors based on the quinoline-3-carboxamide scaffold is an active area of research.

Cyclooxygenase-2 (COX-2) is an enzyme that is responsible for the production of pro-inflammatory prostaglandins. The selective inhibition of COX-2 is a major strategy for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Studies have shown that some quinoline-3-carboxamide derivatives possess anti-inflammatory properties, which are, at least in part, mediated through the down-regulation of COX-2 expression. These compounds have been found to reduce the production of pro-inflammatory mediators in cellular assays and exhibit anti-inflammatory effects in animal models.

Topoisomerase and Tyrosine Kinase Inhibition

Quinoline-3-carboxamide derivatives have been a focus of research for their potential as inhibitors of topoisomerases and tyrosine kinases, crucial enzymes in cell proliferation and survival.

Topoisomerase Inhibition:

Topoisomerases are nuclear enzymes that play a critical role in DNA replication, transcription, and chromatin remodeling by managing the topological state of DNA. nih.govresearchgate.net Inhibitors of these enzymes can be categorized as poisons, which trap the enzyme-DNA cleavage complex, or catalytic inhibitors, which prevent the enzyme from binding to DNA. researchgate.net

Several studies have highlighted the potential of quinoline-based molecules as topoisomerase inhibitors. For instance, a novel class of quinoline-based compounds has been shown to inhibit human topoisomerase 1 (Top1) with high potency, trapping the Top1-DNA cleavage complexes both in vitro and in living cells. researchgate.net Specifically, 7-azaindenoisoquinolines, which are structurally related to quinoline-carboxamides, have demonstrated improved water solubility while maintaining their Top1 inhibitory activity and cytotoxicity. nih.gov The introduction of a nitrogen atom into the aromatic system is thought to enhance the charge transfer complex formation with DNA, thereby improving π-π stacking interactions. nih.gov

The mechanism of action for many of these inhibitors involves intercalation into DNA. nih.gov For example, β-carboline-combretastatin carboxamides have been reported as DNA intercalators and topoisomerase II inhibitors. nih.gov The ability of these compounds to inhibit the religation step of the topoisomerase catalytic cycle leads to the accumulation of DNA strand breaks, ultimately triggering cell death in rapidly proliferating cancer cells. nih.govresearchgate.net

Tyrosine Kinase Inhibition:

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue in a protein. They are critical components of signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Quinoline-based structures are recognized as key pharmacophores in the design of tyrosine kinase inhibitors. For example, 4-anilinoquinoline-3-carbonitriles have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase, with activities comparable to approved 4-anilinoquinazoline-based inhibitors. nih.gov The replacement of the N-3 of the quinazoline (B50416) ring with a carbon-bound electron-withdrawing group, such as a nitrile, has proven to be an effective strategy in developing these inhibitors. nih.gov

Furthermore, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the control of apoptosis and cell metabolism. nih.gov Molecular modeling suggests that the 8-hydroxy-quinoline 7-carboxylic acid scaffold interacts with key residues within the ATP-binding pocket of the kinase, which is likely responsible for its inhibitory activity. nih.gov

Table 1: Investigated Quinoline Derivatives and their Enzymatic Targets

Compound Class Target Enzyme Key Findings
Quinoline-based compounds Topoisomerase 1 (Top1) High potency inhibition, trapping of Top1-DNA cleavage complexes. researchgate.net
7-Azaindenoisoquinolines Topoisomerase 1 (Top1) Improved water solubility with retained inhibitory activity and cytotoxicity. nih.gov
β-carboline-combretastatin carboxamides Topoisomerase II Act as DNA intercalators and Topoisomerase II inhibitors. nih.gov
4-Anilinoquinoline-3-carbonitriles Epidermal Growth Factor Receptor (EGFR) Kinase Potent inhibition of EGFR kinase. nih.gov
8-Hydroxy-quinoline-7-carboxylic acid derivatives Pim-1 Kinase Potent inhibitors, with the 8-hydroxy-quinoline 7-carboxylic acid moiety being a crucial pharmacophore. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Kinase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. nih.gov This pathway is essential for the synthesis of DNA and RNA, and its inhibition can disrupt the proliferation of rapidly dividing cells.

Recent studies have identified the inhibition of DHODH as a promising strategy, particularly in the context of acute myeloid leukemia (AML). nih.gov Research has shown that inhibiting DHODH can overcome the differentiation blockade that is a hallmark of AML, leading to the differentiation of leukemic myeloblasts. nih.gov

A high-throughput phenotypic screen led to the discovery that compounds inhibiting DHODH could induce myeloid differentiation in both human and mouse AML models. nih.gov This effect was linked to the depletion of uridine (B1682114) and other downstream metabolites in the pyrimidine synthesis pathway. nih.gov The enzyme inhibitory activity of these compounds, measured as the half-maximal inhibitory concentration (IC50), was shown to parallel their biological effect on differentiation (ED50). nih.gov

Specifically, certain quinoline-3-carboxamide derivatives have been investigated for their DHODH inhibitory activity. For example, a compound referred to as BRQ demonstrated the ability to slow tumor growth in xenograft models of AML and induce differentiation of the tumor cells. nih.gov This highlights the potential of targeting DHODH with quinoline-based inhibitors as a therapeutic approach for AML by promoting differentiation. nih.gov

Table 2: Effects of DHODH Inhibition by a Quinoline Derivative in an AML Model

Parameter Observation
Tumor Growth Slowed tumor growth in xenograft models. nih.gov
Cell Differentiation Marked differentiation of tumor cells, evidenced by increased CD11b expression. nih.gov
Metabolite Levels Dramatic accumulation of the upstream metabolite dihydroorotate (DHO) and depletion of downstream metabolites like uridine. nih.gov

Receptor Modulation and Functional Activity

Metabotropic Glutamate (B1630785) Receptor (mGluR2, mGluR5) Modulation

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGluR2 and mGluR5 have been subjects of significant research due to their involvement in various neurological and psychiatric disorders.

While direct modulation of mGluR2 and mGluR5 by 7-Methylquinoline-3-carboxamide is not extensively documented in the provided search results, the broader family of quinoline derivatives has been explored for its interaction with these receptors. For instance, the mGluR5 antagonist MPEP and the mGluR2/3 agonist LY379268 have been shown to produce distinct effects on brain reward pathways, highlighting the potential for subtype-selective modulation. nih.gov

The development of systemically active modulators for other mGluRs, such as the mGluR7 agonist AMN082, underscores the feasibility of targeting specific mGluR subtypes with small molecules to study their roles in complex behaviors like addiction. nih.gov The high density of mGluR7 in reward-related brain regions suggests its importance in these circuits. nih.gov The exploration of quinoline-based scaffolds could potentially lead to the discovery of novel modulators for mGluR2 and mGluR5, given the structural diversity and pharmacological promiscuity of the quinoline core.

Aryl Hydrocarbon Receptor (AHR) Agonism and Immunomodulatory Effects

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a significant role in mediating cellular responses to a variety of environmental compounds and has been implicated in immune regulation. nih.govnih.gov

Quinoline-3-carboxamide derivatives, such as Tasquinimod, have been identified as AHR agonists. nih.gov The activation of AHR by these compounds can lead to a range of downstream effects, including the induction of phase I metabolizing enzymes like CYP1A1, thymic regression, and immune suppression through the upregulation of regulatory T-cells (T-regs). nih.gov

Tasquinimod, for instance, has been shown to be an agonistic AHR ligand. nih.gov This activity is a key aspect of its biological profile, distinguishing it from other mechanisms of action. The immunomodulatory effects of AHR agonists are of particular interest. The ability to upregulate T-regs suggests a potential role in conditions where a dampening of the immune response is beneficial.

It's important to note that the AHR pathway is complex, and the effects of its activation can be cell-type and context-dependent. While some AHR agonists have been associated with cardiomyopathies, the development of selective AHR modulators (SAhRMs) that exhibit either agonist or antagonist activities represents a promising area of research for targeting various diseases. nih.govnih.gov

Table 3: AHR-mediated Effects of a Quinoline-3-carboxamide Derivative

Effect Observation
AHR Agonism Identified as an agonistic AHR ligand. nih.gov
Downstream Gene Induction Increased expression of phase I activating enzymes (e.g., CYP1A1). nih.gov
Immunomodulation Upregulation of regulatory T-cells (T-regs), leading to immune suppression. nih.gov

In Vitro Cellular Responses and Mechanistic Pathways

The quinoline-3-carboxamide scaffold is a foundational structure for a class of molecules demonstrating a wide array of biological activities. Research into these derivatives has revealed significant effects on cellular processes, particularly in the context of cancer and microbial diseases. The following sections detail the in vitro cellular responses and the mechanistic pathways influenced by these compounds.

Quinoline derivatives have been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines. This activity is a key mechanism behind their potential as anticancer agents. nih.gov

Caspase Activation: A series of derivatives based on 6-cinnamamido-quinoline-4-carboxamide were found to induce substantial apoptosis in cancer cells, which was evidenced by the activation of caspase-9 and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov

P2X7R-Mediated Apoptosis: In studies involving P2X7R-transfected cell lines, several quinoline-carboxamide derivatives were evaluated for their ability to induce apoptosis. Flow cytometry analysis revealed that compound 1e was the most effective, causing 35% cell death in PI-positive cells, followed by compounds 2e (25%), 2f (20%), and 1d (19%). nih.gov Fluorescence microscopy further confirmed these findings, showing that compounds 1e and 2f led to increased cellular shrinkage and nuclear condensation. nih.gov

PKC and Ras Pathway Involvement: The novel thiopyrano[2,3-c]quinoline compound, MT477 , has been shown to induce poly-caspase-dependent apoptosis in human lung carcinoma cells. umn.edu Its mechanism is linked to the suppression of the Ras signaling pathway and interference with Protein Kinase C (PKC) activity. umn.edu

A critical mechanism of action for some quinoline-3-carboxamide derivatives is their ability to interfere with key protein-protein interactions that are essential for pathological processes.

HDAC4/NCoR1/HDAC3 Complex: The quinoline-3-carboxamide Tasquinimod functions through allosteric binding to Histone Deacetylase 4 (HDAC4). nih.govnih.gov This binding event prevents the formation of the HDAC4/NCoR1/HDAC3 repressor complex. nih.govnih.gov The disruption of this complex is central to the compound's downstream effects on gene expression and cellular signaling. Surface plasmon resonance (SPR) analysis confirmed that Tasquinimod's inhibitory action involves its binding to HDAC4, not to NCoR1 directly. nih.gov

MYC-MAX Interaction: While many efforts to target the MYC-MAX heterodimer have faced challenges, computational studies suggest that certain small molecules, potentially including quinoline structures, could disrupt this interaction, which is crucial for the expression of numerous oncogenic genes. researchgate.net

Kinase Hinge Region Binding: The nitrogen atom in the quinoline ring of quinoline-3-carboxamides plays a pivotal role in their function as kinase inhibitors. mdpi.com It is shown to bind to the hinge region of kinases, acting as a competitive inhibitor of adenosine triphosphate (ATP). researchgate.netmdpi.com Molecular docking simulations have explored these interactions, noting π-π stacking between the quinoline ring and specific amino acid residues like Tyr1159 in the active site of kinases. nih.gov

Quinoline-3-carboxamide derivatives effectively inhibit the proliferation and growth of cancer cells through various mechanisms, including direct cytotoxicity and anti-angiogenic effects.

Direct Antiproliferative Activity: Under standard laboratory conditions (normoxia), the growth inhibition of human prostate cancer cell lines by Tasquinimod is modest, with an IC50 value greater than 50 μM. nih.gov However, under the hypoxic and nutrient-limited conditions characteristic of a tumor microenvironment, Tasquinimod profoundly inhibits the growth of prostate cancer xenografts. nih.gov Other quinoline derivatives have shown more direct and potent antiproliferative effects across a spectrum of cancer cell lines. nih.govnih.gov

Anti-Angiogenesis: The first-generation quinoline-3-carboxamide, Linomide , has demonstrated the ability to suppress the neovascularization of implanted pancreatic islet grafts in vivo. nih.gov It was observed to delay the onset of angiogenesis and reduce the functional capillary density in treated subjects compared to controls. nih.gov Tasquinimod also exhibits dose-dependent anti-angiogenic activity on endothelial cells, leading to a decrease in tumor blood vessel density. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of various quinoline derivatives against different human cancer cell lines.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Tasquinimod Human Prostate Cancer>50 nih.gov
6-cinnamamido-quinoline-4-carboxamide derivatives Human Cancer Cell Lines0.3 to < 10 nih.gov
Quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f MCF-7 (Breast)1.87 nih.gov
MT477 H226, MCF-7, U87, LNCaP, A431, A549Dose-dependent inhibition (0.006 to 0.2 mM) umn.edu

By disrupting protein complexes, quinoline-3-carboxamides can modulate critical cellular signaling pathways involved in cancer progression.

HDAC4/NCoR1/HDAC3 Pathway: As previously noted, Tasquinimod binds to HDAC4, preventing the assembly of the active HDAC4/NCoR1/HDAC3 complex. nih.govnih.gov In this complex, HDAC3 is the active enzyme that deacetylates target proteins. nih.gov By disrupting it, Tasquinimod effectively inhibits the deacetylation of HDAC4-bound client proteins. nih.gov

HIF-1α Pathway: The disruption of the HDAC complex by Tasquinimod directly impacts the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. nih.govnih.gov This interference disrupts HIF-1α transcriptional activation, a key process for tumor adaptation to hypoxic environments. nih.gov Class I HDACs, specifically HDAC1 and HDAC3, are known to directly interact with and deacetylate the HIF-1α protein. nih.gov HDAC7 has also been reported to form a complex with HIF-1α under hypoxic conditions, enhancing its transcriptional activity. nih.gov

MEF-2 Pathway: In addition to affecting HIF-1α, Tasquinimod's mechanism of action involves the repression of Myocyte Enhancer Factor-2 (MEF-2) target genes. nih.govnih.gov These genes are necessary for the adaptive survival signaling that cancer cells rely on within the compromised tumor microenvironment. nih.govnih.gov

The modulation of signaling pathways by quinoline-3-carboxamides leads to significant changes in gene expression.

RNA Sequencing: The impact of Tasquinimod on gene expression in vivo has been documented through RNA Sequencing analysis of growing xenografts. These data are publicly available in NCBI's Gene Expression Omnibus under the accession number GSE211375. nih.gov

Aryl Hydrocarbon Receptor (AHR) Agonism: Some quinoline-3-carboxamides, including Linomide and Tasquinimod, are agonists of the Aryl Hydrocarbon Receptor (AHR). nih.gov This binding can induce downstream target gene effects, such as an increase in the expression of phase I activating enzymes like CYP1A1. nih.gov

The quinoline core is present in many antimicrobial agents, and newly synthesized quinoline-3-carboxamide derivatives continue to show promise in this area. researchgate.netlookchem.combiointerfaceresearch.com

Antibacterial Activity: Various studies have synthesized and tested quinoline-carboxamide derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netbohrium.com One study found that a derivative with an electron-donating moiety on the quinoline ring (compound 64a ) showed activity against methicillin-resistant Staphylococcus aureus (MRSA), while a fluorine-substituted compound (64b ) was active against S. aureus. researchgate.net Another series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives showed weak activity in the mM range against several bacterial strains. lookchem.com

Antifungal Activity: Research has also explored the antifungal potential of these compounds. lookchem.comwisdomlib.orgnih.gov For instance, a study on indolizinoquinoline-5,12-dione derivatives revealed that compounds 32 and 33 were active against F. oxysporum, A. niger, and C. neoformans with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov

Antimalarial Activity: The quinoline scaffold is famous for its role in antimalarial drugs like chloroquine. lookchem.com A modern derivative, the quinoline-4-carboxamide DDD107498 , has demonstrated excellent antimalarial properties with activity against multiple life-cycle stages of the parasite. acs.org Its novel mechanism of action is the inhibition of the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis. acs.org

The table below presents the antimicrobial activity of selected quinoline-3-carboxamide derivatives.

CompoundTarget MicroorganismActivity (MBC/MIC)Reference
Compound 5b Methicillin-resistant S. aureus (MRSA)3.79 mM lookchem.com
Compound 5f S. aureus ATCC 259231.79 mM lookchem.com
Compound 5d S. aureus ATCC 259233.77 mM lookchem.com
Compound 3l E. coli7.812 µg/mL mdpi.com
Compound 3l C. albicans31.125 µg/mL mdpi.com
Compounds 32, 33 A. flavus12.5 µg/mL nih.gov

Future Directions and Emerging Research Avenues for 7 Methylquinoline 3 Carboxamide

Development of Novel Analogues with Enhanced Potency, Selectivity, and Biological Profiles

Incorporating knowledge from structure-activity relationship (SAR) studies of the wider quinoline (B57606) carboxamide class is fundamental. For instance, research on related compounds has shown that substitutions at various positions on the quinoline ring can dramatically influence activity. One study on quinoline-3-carboxamide (B1254982) derivatives as cholesteryl ester transfer protein (CETP) inhibitors found that bulky groups at the 6- and 7-positions could be a determining factor in activity. This suggests that modifications around the 7-methyl group of 7-methylquinoline-3-carboxamide could be a fruitful area for exploration.

The development of a quinoline-4-carboxamide, DDD107498, as a potent antimalarial agent with a novel mechanism of action highlights a successful strategy. The initial hit compound suffered from high lipophilicity and poor metabolic stability, which were systematically addressed through medicinal chemistry to yield a promising clinical candidate. nih.gov This approach of identifying and rectifying liabilities while retaining core activity will be crucial.

Further diversification of the carboxamide moiety is another key strategy. Research has demonstrated that attaching different cyclic or acyclic amine fragments can significantly alter the biological profile. A study on 4-oxoquinoline-3-carboxamide derivatives revealed that specific substitutions on the carboxamide's nitrogen atom led to significant cytotoxic activity against gastric cancer cell lines with notable selectivity over normal cells.

Interactive Table 1: Potency and Selectivity of Novel Quinoline Carboxamide Analogues

Compound Target/Cell Line Activity (IC₅₀) Key Finding Reference
1e (Carboxamide derivative) Human P2X7 Receptor (h-P2X7R) 0.457 µM Attachment of an electron-withdrawing -OCF₃ group enhanced potency tenfold compared to the reference compound. nih.gov
12e (β-carboline tethered quinoline-4-carboxamide) MCF-7 (Breast Cancer) 5.71 µM A hybrid molecule showing significant cytotoxicity, demonstrating the potential of complex amide substitutions. researchgate.net
16b (4-oxoquinoline-3-carboxamide derivative) ACP-03 (Gastric Cancer) 2.9 µM Exhibited significant cytotoxic activity against gastric cancer cells but was not active against a normal cell line.

| DDD107498 (Quinoline-4-carboxamide) | P. falciparum (Malaria) | 0.96 nM | Acts via a novel mechanism (inhibition of PfEF2) and shows multistage antimalarial activity. | nih.gov |

Exploration of Undiscovered Biological Targets and Disease Indications

While much research on quinoline carboxamides has focused on their role as kinase inhibitors in oncology, the scaffold is promiscuous and capable of interacting with a diverse range of biological targets. nih.gov Future research must extend beyond these established mechanisms to uncover novel therapeutic applications.

One emerging area is in immunology and inflammation. A notable example is Tasquinimod, a quinoline-3-carboxamide that functions as an allosteric inhibitor of Histone Deacetylase 4 (HDAC4). nih.gov This interaction disrupts critical signaling pathways involving HIF-1α and MEF-2, which are important for tumor survival in the metastatic castration-resistant prostate cancer (mCRPC) microenvironment. nih.gov This novel mechanism suggests that analogues of this compound could be explored as modulators of epigenetic targets or protein-protein interactions.

Another promising, non-cancer target is the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in inflammation, neuropathic pain, and other conditions. A study identified novel carboxamide and quinoline derivatives as potent and selective P2X7R antagonists, with one analogue showing an IC₅₀ value of 0.457 µM. nih.gov This opens the door for developing this compound derivatives for a range of inflammatory diseases.

Furthermore, the discovery of a quinoline-4-carboxamide that inhibits the translation elongation factor 2 (PfEF2) in the malaria parasite Plasmodium falciparum underscores the potential for finding completely new mechanisms of action in infectious diseases. nih.gov Phenotypic screening of this compound libraries against various pathogens could reveal unexpected anti-infective properties.

Interactive Table 2: Emerging Biological Targets for Quinoline-3-Carboxamide Scaffolds

Target Biological Role / Disease Indication Example Compound Class Key Insight Reference
HDAC4 / HIF-1α Signaling Cancer microenvironment, Angiogenesis Quinoline-3-carboxamides (B1200007) (e.g., Tasquinimod) Allosteric inhibition of HDAC4 presents a novel mechanism for disrupting tumor survival signaling. nih.gov
P2X7 Receptor (P2X7R) Inflammation, Neuropathic Pain Carboxamide and Quinoline derivatives The scaffold can be optimized to produce potent and selective antagonists for non-cancer indications. nih.gov
Translation Elongation Factor 2 (PfEF2) Protein Synthesis in P. falciparum / Malaria Quinoline-4-carboxamides Identification of a novel antiparasitic mechanism, highlighting the potential for new anti-infective agents. nih.gov

| PIM-1 Kinase | Cell Cycle, Apoptosis / Leukemia, Solid Tumors | Pyridine-quinoline hybrids | Targeting unique features of the ATP-binding pocket can lead to potent and selective inhibitors of emerging cancer targets. | nih.gov |

Advanced Integrated Computational and Experimental Methodologies

To accelerate the discovery and optimization process, future research will increasingly rely on the tight integration of advanced computational and experimental techniques. The journey from a hit compound to a viable drug candidate can be made more efficient by leveraging predictive models and simulation tools.

A powerful strategy is the use of ligand-based drug design, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA). nih.gov These methods can build predictive models from a set of known active compounds to guide the design of new analogues with enhanced activity. By analyzing the 3D steric and electrostatic fields of molecules, researchers can identify which structural modifications are likely to be beneficial, thereby prioritizing synthetic efforts. nih.gov

Molecular docking and molecular dynamics (MD) simulations will continue to be essential for understanding how these molecules interact with their targets at an atomic level. nih.gov For kinase inhibitors, these simulations can help elucidate the specific binding modes and identify key interactions within the ATP-binding pocket, which is critical for improving potency and selectivity. nih.gov

Furthermore, the workflow of phenotypic screening followed by target deconvolution is a powerful, unbiased approach. As demonstrated by the discovery of the antimalarial agent DDD107498, screening a compound library for a desired cellular effect (e.g., killing a parasite) and then working backward to identify the molecular target can lead to the discovery of novel mechanisms of action that might be missed by target-based approaches. nih.gov

Q & A

Q. Advanced

  • Molecular docking : Predicts binding modes with enzyme active sites (e.g., antimalarial targets like PfATP4) .
  • Molecular dynamics (MD) simulations : Assesses stability of ligand-target complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .
  • QSAR modeling : Correlates substituent properties (e.g., logP, molar refractivity) with activity data to guide synthetic priorities .

How can reproducibility be ensured in synthesizing this compound derivatives with complex substituents?

Q. Advanced

  • In-line monitoring : Use TLC or ReactIR to track reaction progress and intermediate formation .
  • Controlled purification : Employ column chromatography or recrystallization to isolate isomers (e.g., regioisomers from substitution reactions) .
  • Batch documentation : Report detailed conditions (e.g., solvent polarity, catalyst loading) to minimize variability .

What strategies optimize the selectivity of this compound derivatives for specific enzyme isoforms?

Q. Advanced

  • Rational design : Modify substituents to exploit isoform-specific binding pockets (e.g., bulkier groups to avoid off-target interactions) .
  • Enzyme inhibition assays : Screen derivatives against isoform panels (e.g., kinase isoforms) to identify selectivity drivers .
  • Crystallography : Resolve co-crystal structures to guide functional group placement (e.g., carboxylate positioning for hydrogen bonding) .

Methodological Notes

  • Advanced Questions : Focus on SAR, computational modeling, and reproducibility—key for drug discovery pipelines.
  • Contradiction Management : Emphasized assay standardization and comparative analysis to address literature discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.